molecular formula C8H9F6NO B13914517 2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone

2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone

Cat. No.: B13914517
M. Wt: 249.15 g/mol
InChI Key: SCBFXYUOPLQJSR-YFKPBYRVSA-N
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Description

2,2,2-Trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone is a fluorinated pyrrolidine derivative characterized by a trifluoroacetyl group bonded to a chiral pyrrolidine ring substituted with a 2,2,2-trifluoroethyl moiety at the 3S position. The compound’s structure combines a five-membered saturated nitrogen heterocycle with two trifluoromethyl groups, conferring distinct electronic and steric properties. Such fluorinated pyrrolidines are of interest in medicinal chemistry due to fluorine’s ability to modulate lipophilicity, metabolic stability, and target-binding affinity .

Properties

Molecular Formula

C8H9F6NO

Molecular Weight

249.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C8H9F6NO/c9-7(10,11)3-5-1-2-15(4-5)6(16)8(12,13)14/h5H,1-4H2/t5-/m0/s1

InChI Key

SCBFXYUOPLQJSR-YFKPBYRVSA-N

Isomeric SMILES

C1CN(C[C@@H]1CC(F)(F)F)C(=O)C(F)(F)F

Canonical SMILES

C1CN(CC1CC(F)(F)F)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable ketone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrrolidine ring may contribute to its binding affinity to certain receptors or enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Trifluoroacetyl Moieties

  • (S)-2,2,2-Trifluoro-1-(2-(methoxymethyl)pyrrolidin-1-yl)ethanone (): This compound shares the pyrrolidine backbone and trifluoroacetyl group but replaces the 3S-trifluoroethyl substituent with a methoxymethyl group. 19F NMR data () indicate distinct electronic environments for the trifluoromethyl group, influenced by the substituent’s electron-donating (methoxymethyl) vs. electron-withdrawing (trifluoroethyl) nature.
  • (3S)-3-Ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (): A lactam (pyrrolidinone) derivative with a trifluoroethyl group, this compound replaces the ethanone moiety with a ketone embedded in a ring. The lactam structure increases rigidity and hydrogen-bonding capacity, which may influence bioavailability or target interactions. The ethynyl and hydroxyl groups add sites for further functionalization, contrasting with the simpler substituents in the target compound.
  • 1-[(3R)-3-Amino-1-pyrrolidinyl]-2,2,2-trifluoroethanone (): This analog features an amine group at the 3R position instead of trifluoroethyl.

Heterocyclic Trifluoroacetyl Compounds Beyond Pyrrolidine

  • 2,2,2-Trifluoro-1-[3-(2,2,2-trifluoroacetyl)azulen-1-yl]ethanone (): This azulene-based compound substitutes pyrrolidine with a bicyclic aromatic system. The trifluoroacetyl group’s electron-withdrawing effect is amplified in this aromatic system, impacting reactivity in electrophilic substitutions.
  • Pyridine- and Thiophene-Containing Analogs (): Compounds like 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone hydrochloride () replace pyrrolidine with aromatic heterocycles. Pyridine’s basic nitrogen introduces pH-dependent solubility and metal-coordination capabilities. Such derivatives are often explored as kinase inhibitors or fluorinated building blocks in drug discovery .

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